molecular formula C16H23NO4 B6356332 3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid CAS No. 1182239-01-5

3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid

Cat. No.: B6356332
CAS No.: 1182239-01-5
M. Wt: 293.36 g/mol
InChI Key: CITLJMGWMFSMPR-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C20H30N2O6. It is a derivative of propanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Future Directions

The use of Boc-protected amines in organic synthesis is well-established . Future research may focus on developing more efficient methods for adding and removing Boc groups, as well as exploring new reactions involving Boc-protected amines.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the Boc protecting group allows for selective protection and deprotection of the amine, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITLJMGWMFSMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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